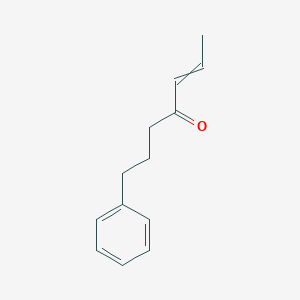
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene is an organochlorine compound with significant applications in various fields. This compound is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it a highly chlorinated aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene typically involves the chlorination of benzene derivatives under controlled conditions. One common method includes the reaction of benzene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes where benzene is treated with chlorine gas in the presence of catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination of the benzene ring.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of chlorinated benzoic acids or other oxidized products.
Reduction: Formation of less chlorinated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved in its action include oxidative stress and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trichlorobenzene: Another chlorinated benzene derivative with similar chemical properties.
1,3,5-Trichlorobenzene: A compound with three chlorine atoms attached to the benzene ring in different positions.
Hexachlorobenzene: A highly chlorinated benzene derivative with six chlorine atoms.
Uniqueness
2-Chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene is unique due to its specific arrangement of chlorine atoms and the presence of both dichloromethyl and trichloromethyl groups
Propiedades
Número CAS |
67793-53-7 |
|---|---|
Fórmula molecular |
C8H4Cl6 |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
2-chloro-1-(dichloromethyl)-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C8H4Cl6/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H |
Clave InChI |
JNEGPINFRRYWDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)
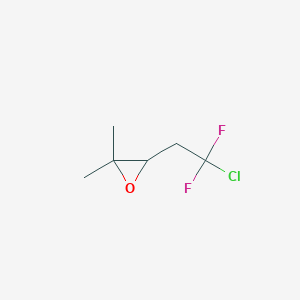

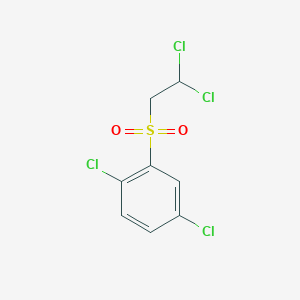
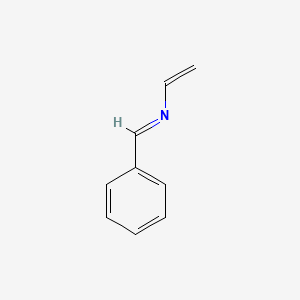
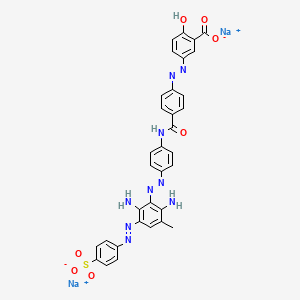
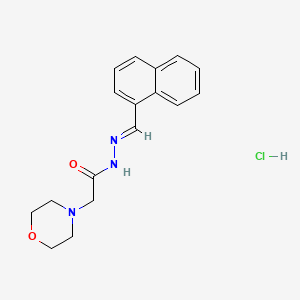

![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
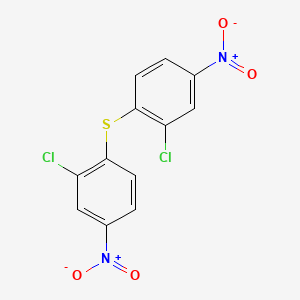
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
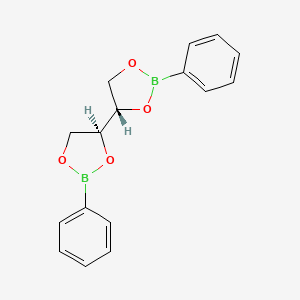
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
